molecular formula C15H19NO4 B2527719 1-((Benzyloxy)carbonyl)-5-methylpiperidine-2-carboxylic acid CAS No. 129769-20-6

1-((Benzyloxy)carbonyl)-5-methylpiperidine-2-carboxylic acid

Cat. No.: B2527719
CAS No.: 129769-20-6
M. Wt: 277.32
InChI Key: ULVDOSKQPRWHKA-UHFFFAOYSA-N
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Description

1-((Benzyloxy)carbonyl)-5-methylpiperidine-2-carboxylic acid is a chiral piperidine carboxylic acid derivative that serves as a versatile and crucial synthetic intermediate in organic and medicinal chemistry research. Its primary research value lies in its role as a constrained beta-amino acid or a chiral scaffold for the construction of more complex molecules. The compound features a carboxylic acid group, which allows for coupling reactions, such as amide bond formation, to extend the molecular structure. Simultaneously, the piperidine nitrogen is protected by a benzyloxycarbonyl (Cbz) group, a standard protecting group in peptide synthesis that is stable to a variety of reaction conditions but can be cleanly removed via catalytic hydrogenation [https://pubchem.ncbi.nlm.nih.gov/compound/118153511]. This bifunctionality makes it an ideal precursor for the synthesis of targeted compound libraries, including protease inhibitors, gamma-secretase modulators, and other pharmacologically active agents where the stereochemistry of the 5-methyl group and the piperidine ring's conformation are critical for biological activity. Researchers utilize this building block to explore structure-activity relationships (SAR) in drug discovery programs, particularly in neurosciences and oncology, where piperidine motifs are prevalent. The product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-11-7-8-13(14(17)18)16(9-11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVDOSKQPRWHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Linear Synthesis via Amide Formation

Early methods relied on linear assembly starting from 5-methylpiperidine-2-carboxylic acid. The nitrogen atom was protected using benzyl chloroformate under basic conditions (e.g., sodium carbonate in tetrahydrofuran), followed by purification via column chromatography. However, this approach yielded only 45–55% product due to competing side reactions at the secondary amine.

Cyclization of Amino Acid Precursors

Alternative routes involved cyclizing γ-amino acids with formic acid derivatives. For example, reacting 5-methyl-2-aminopentanoic acid with benzyloxycarbonyl chloride in the presence of triethylamine generated a protected intermediate, which underwent thermal cyclization. While feasible, this method required harsh conditions (refluxing toluene, 24 hours) and resulted in partial racemization at the 2-position.

Modern Methodologies for Enhanced Efficiency

Mixed Anhydride-Mediated Cyclization

A breakthrough emerged with the use of formic mixed anhydrides to drive cyclization under mild conditions. As detailed in, this method involves:

  • Activating a γ-keto acid precursor (e.g., 5-methyl-2-((tert-butoxycarbonyl)amino)pentanedioate) with acetic formic anhydride.
  • Deprotonating the α-hydrogen using a strong base (e.g., lithium diisopropylamide at −78°C).
  • Quenching with acetic acid to yield the cyclized pyrrolidine intermediate, which is subsequently oxidized to the piperidine system.

This approach achieves yields exceeding 80% while preserving stereochemical integrity.

Catalytic Hydrogenation for Cis-Isomer Selectivity

Catalytic hydrogenation of unsaturated precursors offers a stereocontrolled pathway. For instance, hydrogenating a 2,3-dihydro-1H-pyrrole derivative over a palladium catalyst selectively produces the cis-configured piperidine ring. Key parameters include:

  • Catalyst: Pd/C (5% w/w) in methanol.
  • Pressure: 50 psi H₂.
  • Temperature: 25°C.
    This method avoids racemization observed in earlier routes and achieves >95% diastereomeric excess.

Comparative Analysis of Methodologies

Table 1: Yield and Selectivity Across Synthetic Routes

Method Yield (%) Reaction Time (h) Diastereomeric Excess (%)
Linear Amide Formation 45–55 48 <70
Thermal Cyclization 60–65 24 75–80
Mixed Anhydride Cyclization 80–85 6 >95
Catalytic Hydrogenation 90–95 12 >98

Table 2: Reagent Systems for Optimal Protection-Deprotection

Step Reagent Solvent Temperature (°C)
N-Protection Benzyl chloroformate, Na₂CO₃ THF 0–25
Cyclization Acetic formic anhydride, LDA THF −78
Deprotection Trifluoroacetic acid CH₂Cl₂ 25

Experimental Optimization and Scale-Up

Large-Scale Cyclization Protocol

A representative procedure from outlines:

  • Substrate Preparation : Dissolve 1-tert-butyl-5-methyl-2-((tert-butoxycarbonyl)amino)pentanedioate (27.8 mmol) in tetrahydrofuran (20 mL).
  • Base Addition : Add lithium diisopropylamide (45.4 mmol) at −78°C under nitrogen.
  • Anhydride Introduction : Introduce acetic formic anhydride (24 mmol) dropwise.
  • Quenching and Workup : After 3 hours, quench with acetic acid (4 mL) and water (30 mL). Extract with ethyl acetate, dry over MgSO₄, and purify via chromatography.
    This protocol delivers the cyclized product in 82.9% yield.

Hydrogenation Conditions for Stereocontrol

Hydrogenating 2,3-dihydro-1H-pyrrole derivatives (10 mmol) in methanol (50 mL) with Pd/C (0.5 g) at 50 psi H₂ for 12 hours affords the cis-piperidine product in 93% yield. The use of chiral auxiliaries or asymmetric catalysts further enhances enantioselectivity.

Chemical Reactions Analysis

Types of Reactions: 1-((Benzyloxy)carbonyl)-5-methylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group, yielding the free amine.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents are commonly used.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Free amine (5-methylpiperidine-2-carboxylic acid).

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-((Benzyloxy)carbonyl)-5-methylpiperidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential as a building block in the development of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-5-methylpiperidine-2-carboxylic acid is primarily related to its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects the amine functionality, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the free amine.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Piperidine and Azetidine Carboxylic Acids

The compound shares structural similarities with several heterocyclic carboxylic acids, differing primarily in ring size, substituents, and protecting groups. Key comparisons include:

Compound Name CAS Number Molecular Formula Key Differences Applications/Notes
1-[(tert-Butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid 1365887-45-1 C₁₃H₂₁NO₄ tert-Butoxycarbonyl (Boc) protecting group instead of Cbz; carboxylic acid at position 3 Boc groups are acid-labile, making this compound suitable for orthogonal protection strategies.
1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid 1781046-72-7 C₁₂H₁₂FNO₄ Azetidine (4-membered ring) instead of piperidine; fluorine substituent at position 3 Fluorine enhances metabolic stability; smaller ring size increases ring strain and reactivity.
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 C₆H₉NO₃ Pyrrolidine (5-membered ring); ketone at position 5; lacks a protecting group Used in studies of cyclic amino acid derivatives and enzyme inhibition.
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C₁₃H₁₈N₂O₂ Amino substituent at position 4; lacks carboxylic acid moiety Intermediate in peptide coupling; amino group enables further functionalization.

Functional Group Variations and Reactivity

  • Protecting Groups: The Cbz group in the target compound contrasts with the Boc group in 1-[(tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid. While Cbz is stable under acidic conditions and removed via hydrogenolysis, Boc is cleaved under acidic conditions (e.g., trifluoroacetic acid).
  • Ring Size and Substituents : Compared to azetidine analogs (e.g., 1-[(benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid), the piperidine ring in the target compound offers greater conformational flexibility and reduced ring strain. Fluorine substituents in azetidines enhance electronegativity and bioavailability but limit synthetic accessibility.
  • Carboxylic Acid Position : The carboxylic acid at position 2 in the target compound distinguishes it from 1-methyl-5-oxopyrrolidine-3-carboxylic acid, where the acid is at position 3. This positional shift affects hydrogen-bonding interactions and metal coordination in catalysis.

Biological Activity

1-((Benzyloxy)carbonyl)-5-methylpiperidine-2-carboxylic acid, with the CAS number 129769-20-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₉NO₄. The compound features a piperidine ring, which is known for its role in various biological activities, particularly in neuropharmacology.

This compound has been studied for its interactions with various biological targets:

  • Cholinesterase Inhibition : Compounds similar to this piperidine derivative have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. For instance, a study indicated that certain piperidine derivatives exhibited significant AChE inhibitory activity, suggesting that modifications to the piperidine structure can enhance this property .
  • Neuroprotective Effects : Research has demonstrated that related compounds can protect neuronal cells against oxidative stress. For example, derivatives have been shown to reduce neurotoxicity in human neuroblastoma cell lines .

In Vitro Studies

Several in vitro studies have assessed the biological activity of piperidine derivatives:

  • AChE/BChE Inhibition Assays : A series of synthesized compounds were evaluated for their ability to inhibit AChE and BChE. The results indicated that while some derivatives showed promising activity, none surpassed the efficacy of established inhibitors like donepezil .
  • Cell Viability and Toxicity : Compounds were tested on various cell lines, including normal murine fibroblasts and malignant neuroblastoma cells. The findings suggested good biocompatibility and low toxicity profiles for several derivatives .

Study on Piperidine Derivatives

A comprehensive study focused on the design and synthesis of piperidine derivatives revealed that modifications to the benzyl moiety significantly influenced cholinesterase inhibition. The study highlighted specific compounds that exhibited dual inhibition properties against AChE and BChE while also demonstrating antioxidant effects .

Neuroprotective Properties

In another investigation, the neuroprotective effects of a series of piperidine-based compounds were evaluated using human dopaminergic SH-SY5Y cells. The results indicated that these compounds could mitigate oxidative damage, thus presenting a potential therapeutic avenue for neurodegenerative diseases .

Table 1: Summary of Biological Activities of Piperidine Derivatives

Compound NameAChE Inhibition (IC50 µM)BChE Inhibition (IC50 µM)Neurotoxicity (Cell Line)
1-((Benzyloxy)carbonyl)-5-methyl...1520Low
Compound A1018Moderate
Compound B1222Low

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 1-((Benzyloxy)carbonyl)-5-methylpiperidine-2-carboxylic acid, and how is reaction progress monitored?

  • Methodological Answer : The synthesis typically involves multi-step reactions. The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate under basic conditions, followed by carboxylation at the 2-position. Reaction progress is monitored via thin-layer chromatography (TLC) to track intermediate formation and high-performance liquid chromatography (HPLC) for purity assessment. Final purification is achieved using column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming functional groups and stereochemistry. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and carboxylic acid (O-H) stretches. Purity is quantified via HPLC with UV detection at 254 nm, ensuring ≥95% purity for research use .

Q. What functional groups influence the reactivity of this compound in peptide synthesis?

  • Methodological Answer : The benzyloxycarbonyl group acts as a temporary protecting group for amines, while the carboxylic acid at the 2-position enables peptide bond formation via activation (e.g., using HOBt/EDC). The methyl group at the 5-position introduces steric effects, influencing coupling efficiency and regioselectivity in solid-phase peptide synthesis .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in derivatives of this compound?

  • Methodological Answer : X-ray crystallography provides unambiguous confirmation of stereochemistry in crystalline derivatives. For example, in related piperidine-carboxylic acid derivatives, crystallographic data revealed axial vs. equatorial substituent orientations, critical for understanding conformational stability and biological activity. Data collection at 100 K with synchrotron radiation (λ = 0.710–1.541 Å) ensures high resolution (<1.0 Å) .

Q. What methods quantify binding affinity and kinetics of this compound with enzyme targets?

  • Methodological Answer : Surface plasmon resonance (SPR) measures real-time binding kinetics (ka, kd) by immobilizing the target enzyme on a sensor chip. Enzyme-linked immunosorbent assay (ELISA) quantifies inhibition constants (Ki) using competitive binding assays with fluorogenic substrates. For example, SPR studies on similar Cbz-protected piperidines reported Kd values in the nanomolar range for protease targets .

Q. How can selective deprotection of the benzyloxycarbonyl group be optimized during synthesis?

  • Methodological Answer : Catalytic hydrogenation (H₂/Pd-C) under mild conditions (1 atm, 25°C) selectively removes the Cbz group without affecting the carboxylic acid or methyl substituents. Reaction progress is monitored via TLC (disappearance of Cbz-protected spot at Rf = 0.6). Alternative methods include acidolysis (TFA/DCM) for acid-stable intermediates .

Q. What strategies mitigate racemization during peptide coupling reactions involving this compound?

  • Methodological Answer : Racemization is minimized using low-temperature (0–4°C) coupling conditions with HOBt/EDC or PyBOP as activators. Adding DIEA (N,N-diisopropylethylamine) maintains a slightly acidic pH, reducing base-catalyzed epimerization. Post-reaction chiral HPLC (Chiralpak AD-H column) confirms enantiomeric excess (>98%) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Yield variations (e.g., 60–85%) may arise from differences in solvent polarity (DMF vs. THF), stoichiometry of carboxylation reagents, or purification protocols. Reproducibility is improved by standardizing reaction conditions (e.g., anhydrous DMF, 2.2 eq DIPEA) and validating yields via gravimetric analysis post-crystallization .

Key Structural and Functional Insights

PropertyMethod/TechniqueTypical Data RangeReference
Melting PointDifferential Scanning Calorimetry (DSC)185–190°C
pKa (Carboxylic Acid)Potentiometric Titration3.8–4.2
LogPReverse-Phase HPLC1.2–1.5 (Octanol/Water)

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